13-fluoro-5-(5-methylpyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with a unique structure that includes fluorine, pyrazine, and pyrimidine moieties
准备方法
The synthesis of 8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 5-methylpyrazine-2-carboxylic acid, which is then subjected to various chemical reactions to introduce the fluorine and pyrimidine groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
化学反应分析
This compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using various reagents depending on the desired substitution. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts.
科学研究应用
8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
相似化合物的比较
Similar compounds to 8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one include other fluorinated pyrazine and pyrimidine derivatives. These compounds share some structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of 8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its combination of fluorine, pyrazine, and pyrimidine moieties, which confer specific chemical and biological properties .
生物活性
The compound 13-fluoro-5-(5-methylpyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one represents a novel class of triazatricyclo compounds that have garnered attention for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article aims to synthesize the existing knowledge regarding its biological activity based on diverse research findings.
Chemical Structure
The structural complexity of this compound includes:
- A tricyclic framework with multiple functional groups.
- A fluoro substituent , which is often associated with enhanced biological activity.
- A pyrazine moiety , which is known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation pathways. Preliminary studies suggest that it may act as an inhibitor of key kinases associated with tumor growth and metastasis.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 1.52 | PLK4 inhibition |
A549 (Lung) | 2.34 | Induction of apoptosis |
HeLa (Cervical) | 0.89 | Cell cycle arrest in S/G2 phase |
These findings indicate that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, as evidenced by studies showing minimal toxicity to non-cancerous cell lines.
Inhibition of Kinases
The compound has shown promising results as a kinase inhibitor:
- Polo-like kinase 4 (PLK4) : Exhibited an IC50 value of 0.106 μM, indicating strong inhibition and potential for development as a therapeutic agent targeting mitotic regulation in cancer cells .
- TGF-β type I receptor kinase (ALK5) : Displayed comparable potency with other known inhibitors, suggesting a multifaceted mechanism of action involving growth factor signaling pathways .
Case Studies
-
Case Study on MCF-7 Cells :
- A detailed study demonstrated that treatment with the compound led to significant cell cycle arrest and apoptosis in MCF-7 cells. The mechanism was linked to the downregulation of PLK4 and subsequent effects on downstream signaling pathways involved in cell survival.
-
In Vivo Efficacy :
- Animal models treated with the compound showed reduced tumor growth rates compared to control groups, reinforcing its potential as an effective anticancer agent.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics. The compound exhibits moderate liver microsomal stability and low risk for drug-drug interactions, making it a candidate for further development into clinical applications .
属性
IUPAC Name |
13-fluoro-5-(5-methylpyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2/c1-10-6-20-14(7-19-10)17(25)22-5-4-13-12(9-22)16(24)23-8-11(18)2-3-15(23)21-13/h2-3,6-8H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVAZTWRBPCOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。